![molecular formula C11H19F3N2O2 B6336198 6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 1273564-15-0](/img/structure/B6336198.png)
6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2 . It is related to other compounds such as 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester and tert-Butyl 1,4-diazepane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered diazepane ring with a trifluoromethyl group at the 6-position and a carboxylic acid tert-butyl ester group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.276 Da . Other physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Trifluoromethyl Compounds
The introduction of trifluoromethyl groups into secondary amines is a significant area of research due to its relevance in pharmaceutical chemistry. A method has been developed to obtain crystalline forms of compounds like tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, demonstrating the potential of similar compounds like tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate . This process avoids the use of expensive and hazardous reagents, making it a valuable approach for synthesizing N-trifluoromethyl compounds.
Pharmaceutical Applications
Trifluoromethyl groups are prevalent in FDA-approved drugs, with many compounds containing this group exhibiting significant pharmacological activities. The presence of a trifluoromethyl group in a compound like tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate could potentially be leveraged in the development of new drugs . The unique properties imparted by the trifluoromethyl group make it a pharmacophore of interest in drug design.
Photoredox Catalysis in Organic Synthesis
The trifluoromethyl group is also important in photoredox catalysis, a field that has seen significant advancements in recent years. The ability to generate trifluoromethyl radicals via photoredox processes opens up new pathways for creating complex organic molecules . Compounds like tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate could serve as precursors or intermediates in such reactions.
Stabilization of High Valent Metal Oxido Complexes
In the quest to stabilize high valent metal oxido complexes, researchers have turned to trifluoromethylated amines. The introduction of CF3 groups has been shown to be an effective strategy for this purpose. Tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate, with its trifluoromethyl group, could play a role in the stabilization of such complexes, which are important in various catalytic processes .
Moisture Sensitivity and Material Science
The extreme sensitivity of trifluoromethyl compounds towards moisture is a challenge that also presents opportunities in material science. Understanding and controlling this sensitivity can lead to the development of new materials with specific properties, such as controlled degradation or reactivity in the presence of moisture .
Fluorination of Organic Compounds
The fluorination of organic compounds is a critical process in the development of pharmaceuticals, agrochemicals, and other fluorine-containing materials. The methods developed for introducing trifluoromethyl groups can be applied to a wide variety of compounds, including tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate, to enhance their properties for specific applications .
Eigenschaften
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-6-8(7-16)11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGBNGEHCBHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

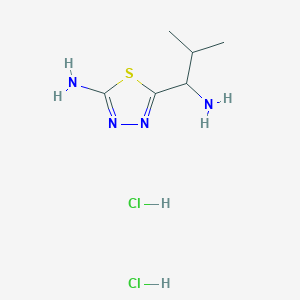

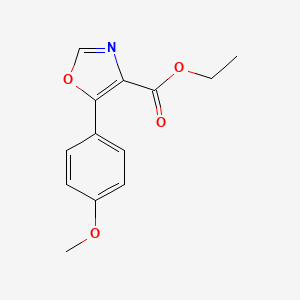
![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)


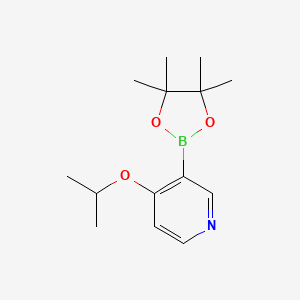
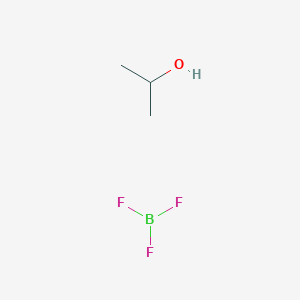
![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)
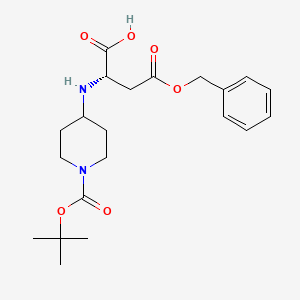

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)